![molecular formula C9H7NO4 B172885 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid CAS No. 108805-39-6](/img/structure/B172885.png)

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

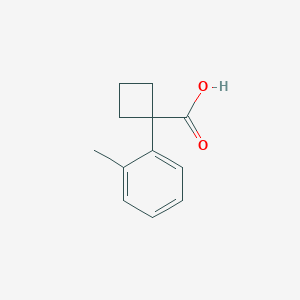

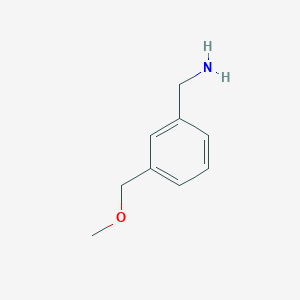

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO4 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells, and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

Synthesis Analysis

The synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid involves several steps. In one method, 3,5-disubstituted isoxazoles are prepared by the reaction of an oxime and an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and 5% triethylamine via the in situ generated nitrile oxide intermediate .Molecular Structure Analysis

The molecular structure of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid can be represented by the InChI code: 1S/C9H7NO4/c1-13-5-2-3-7-6 (4-5)8 (9 (11)12)10-14-7/h2-4H,1H3, (H,11,12) .Chemical Reactions Analysis

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid has a molecular weight of 193.16 . It is an off-white solid .Aplicaciones Científicas De Investigación

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

The synthesis of isoxazole-4-carboxylic acid derivatives, including 5-methoxy-benzo[d]isoxazole-3-carboxylic acid, has been achieved through a controlled isoxazole-azirine-isoxazole/oxazole isomerization. This method, catalyzed by Fe(II), results in the formation of isoxazole-4-carboxylic esters and amides. This process is significant in the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals (Serebryannikova et al., 2019).

Synthesis and Biological Activity of γ-Lactone Carboxylic Acid

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is utilized in the microwave-assisted synthesis of novel γ-lactone carboxylic acids, which exhibit potential significance in stem cell research. These compounds demonstrate increased growth in E. coli organisms, indicating their biological activity and potential applications in biotechnological research (Denton et al., 2021).

Synthesis of Antitumor Agents

A method for synthesizing antitumor agents involves the use of 5-methoxy-benzo[d]isoxazole-3-carboxylic acid as a key intermediate. The synthesis process, involving the formation of cyclic alkenyl ethers, highlights the compound's role in developing novel antitumor medications (Mondal et al., 2003).

Synthesis of Heterocyclic Compounds for Medicinal Chemistry

The compound plays a crucial role in the synthesis of various heterocyclic compounds. These synthesized compounds have applications in medicinal chemistry, particularly in creating pharmacologically active isoxazoles used in drug development (Potkin et al., 2014).

Application in Gold-Catalyzed Cycloaddition Reactions

Benzo[d]isoxazoles, including derivatives of 5-methoxy-benzo[d]isoxazole-3-carboxylic acid, are used in gold-catalyzed cycloaddition reactions. These reactions provide a method to synthesize complex organic compounds, useful in pharmaceutical synthesis and material science (Xu et al., 2018).

Propiedades

IUPAC Name |

5-methoxy-1,2-benzoxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)10-14-7/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXBODSGOIQLBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)ON=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)